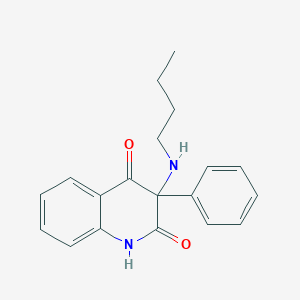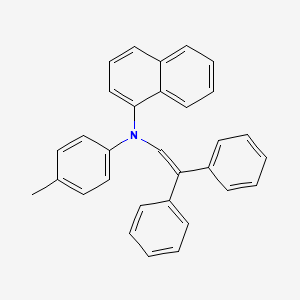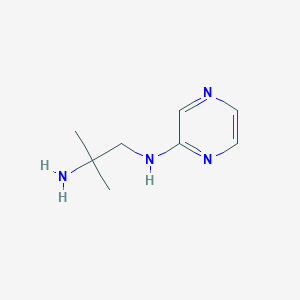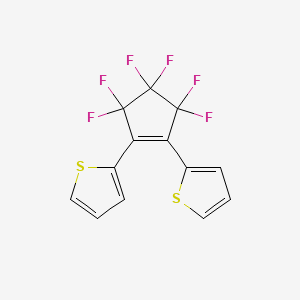
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- is a heterocyclic compound that belongs to the quinazoline-2,4-dione family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound includes a quinolinedione core with butylamino and phenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines and carbonyl compounds. The reaction conditions typically include heating with acid or base catalysts to facilitate the cyclization process . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial gyrase and DNA topoisomerase IV, leading to antimicrobial effects . The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to the observed biological activities .
Comparison with Similar Compounds
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be compared with other quinazoline-2,4-dione derivatives. Similar compounds include:
Quinazoline-2,4-dione: A parent compound with a simpler structure but similar biological activities.
3-Substituted quinazoline-2,4-diones: These compounds have various substituents at the 3-position, leading to different biological activities and chemical properties.
Fluoroquinolone-like inhibitors: These derivatives are designed to inhibit bacterial enzymes and have similar antimicrobial activities.
The uniqueness of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinazoline-2,4-dione derivatives.
Properties
CAS No. |
477950-04-2 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(butylamino)-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-13-20-19(14-9-5-4-6-10-14)17(22)15-11-7-8-12-16(15)21-18(19)23/h4-12,20H,2-3,13H2,1H3,(H,21,23) |
InChI Key |
IULDPALAERJJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1(C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)


![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
